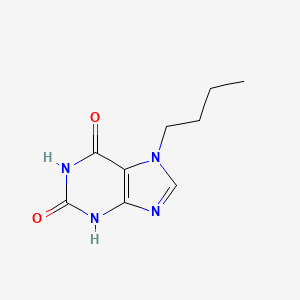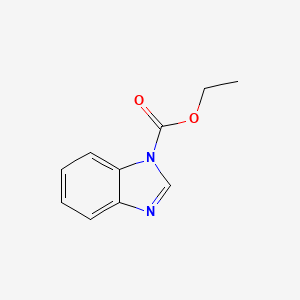
2-Cloro-6-metil-1,5-naftiridina
Descripción general
Descripción
2-Chloro-6-methyl-1,5-naphthyridine is a chemical compound with the CAS Number: 764717-61-5 and a molecular weight of 178.62 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 2-Chloro-6-methyl-1,5-naphthyridine, involves the use of phosphorus oxychloride with 1,5-naphthyridine-2(1H)-one . This compound has been used for the synthesis of 1,5-naphthyridine functionalized indenyl and cyclopentadienyl ligands .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methyl-1,5-naphthyridine is represented by the linear formula C9H7ClN2 .Chemical Reactions Analysis
1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis
2-Chloro-6-methyl-1,5-naphthyridine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 178.62 .Aplicaciones Científicas De Investigación
Química Medicinal
Las 1,5-naftiridinas, incluyendo derivados como la 2-Cloro-6-metil-1,5-naftiridina, tienen una importancia significativa en el campo de la química medicinal porque muchas de ellas exhiben una variedad de actividades biológicas . Se han utilizado en el desarrollo de fármacos con actividades anticancerígenas, anti-VIH, antimicrobianas, analgésicas, antiinflamatorias y antioxidantes .
Síntesis de 1,5-naftiridinas N-alquilsubstituidas
Los haluros de alquilo reaccionan fácilmente con las 1,5-naftiridinas para producir las correspondientes 1,5-naftiridinas N-alquilsubstituidas . Esta reacción podría aplicarse potencialmente a la this compound.
3. Desarrollo de una nueva serie de cetolidos unidos a azetidinilo Investigadores de Pfizer modificaron la 2-metil-3-metoxi-1,5-naftiridina para dar, después de tres pasos, el 3-hidroxi-1,5-naftiridina-4-carbaldehído necesario para la preparación de una nueva serie de cetolidos unidos a azetidinilo . Esto sugiere aplicaciones potenciales de la this compound en el desarrollo de nuevos compuestos farmacéuticos.
Formación de Complejos Metálicos
Las 1,5-naftiridinas se pueden utilizar como ligandos para la formación de complejos metálicos . Estos complejos pueden tener diversas aplicaciones, incluidas la catálisis y la ciencia de los materiales.
Desarrollo de Sensores Colorimétricos
Se desarrolló un sensor colorimétrico altamente selectivo y sensible a base de acridina utilizando un derivado de 1,5-naftiridina para la detección de iones Cu2+ tanto en solución acuosa como en papeles de prueba . Esto sugiere aplicaciones potenciales de la this compound en el desarrollo de sensores.
Química Orgánica Sintética
Las 1,5-naftiridinas tienen aplicaciones versátiles en el campo de la química orgánica sintética . Se pueden utilizar en una amplia gama de protocolos sintéticos para la construcción de diversos compuestos heterocíclicos.
Safety and Hazards
The safety information available indicates that 2-Chloro-6-methyl-1,5-naphthyridine may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
While the specific future directions for 2-Chloro-6-methyl-1,5-naphthyridine are not explicitly mentioned in the available literature, the compound’s significant role in the synthesis of 1,5-naphthyridine functionalized indenyl and cyclopentadienyl ligands suggests potential applications in areas where these ligands are utilized.
Mecanismo De Acción
Target of Action
This compound belongs to the naphthyridine class of molecules, which are known to interact with a variety of biological targets
Mode of Action
Naphthyridines are generally known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The exact interaction of 2-Chloro-6-methyl-1,5-naphthyridine with its targets remains to be elucidated.
Biochemical Pathways
Naphthyridines, in general, have been found to exhibit a variety of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
It is known to have high gastrointestinal absorption and is predicted to be bbb permeant . . These properties suggest that 2-Chloro-6-methyl-1,5-naphthyridine may have good bioavailability.
Result of Action
As a member of the naphthyridine class of compounds, it may have a variety of effects depending on its specific targets and the pathways it affects .
Action Environment
It is known to be stable in an inert atmosphere and at temperatures between 2-8°c
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-methyl-1,5-naphthyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as a ligand coordinating to metal ions, forming complexes that can modulate enzyme activity . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 2-Chloro-6-methyl-1,5-naphthyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of various cell types, making it a potential candidate for cancer therapy . Additionally, it has been found to alter the expression of specific genes involved in metabolic pathways, further highlighting its impact on cellular function.
Molecular Mechanism
At the molecular level, 2-Chloro-6-methyl-1,5-naphthyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-methyl-1,5-naphthyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methyl-1,5-naphthyridine vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At high doses, it can exhibit toxic effects, including liver and kidney damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
2-Chloro-6-methyl-1,5-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Chloro-6-methyl-1,5-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern of this compound is essential for understanding its pharmacokinetics and optimizing its therapeutic efficacy.
Subcellular Localization
2-Chloro-6-methyl-1,5-naphthyridine exhibits specific subcellular localization, which influences its activity and function. It can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . This localization is critical for its interaction with specific biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
2-chloro-6-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-7(11-6)4-5-9(10)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSSCIABGWUPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456876 | |
| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764717-61-5 | |
| Record name | 2-Chloro-6-methyl-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764717-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methyl-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B1624959.png)



![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624965.png)





